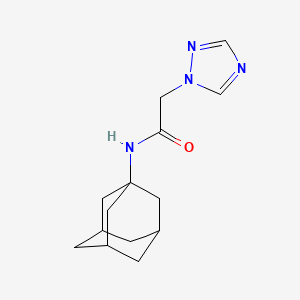
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, commonly known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. EPM is a small molecule that has shown promise in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of EPM is complex and not yet fully understood. EPM is believed to bind to the NMDA receptor, a protein that plays a critical role in synaptic plasticity and learning and memory. By binding to this receptor, EPM can modulate its activity and affect the release of neurotransmitters such as glutamate and GABA. EPM has also been shown to have effects on other ion channels and receptors, including the TRPV1 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
EPM has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, EPM has been shown to have anti-inflammatory and analgesic effects. EPM has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPM is its relative ease of synthesis and availability. EPM is a small molecule that can be synthesized using standard laboratory equipment, making it accessible to researchers. However, EPM is not without its limitations. One of the main limitations is its potential toxicity, as high doses of EPM have been shown to cause cell death in certain cell lines. Additionally, the mechanism of action of EPM is complex and not yet fully understood, which can make its use in experiments challenging.
Zukünftige Richtungen
There are several potential future directions for research on EPM. One area of interest is its potential as a tool for studying the brain. EPM has been shown to modulate the activity of the NMDA receptor, which plays a critical role in learning and memory. By further studying the effects of EPM on the brain, researchers may be able to gain insight into the underlying mechanisms of brain function.
Another potential future direction is the development of EPM as a therapeutic agent. EPM has been shown to have anti-inflammatory and analgesic effects, as well as potential anticancer activity. By further studying the effects of EPM on these conditions, researchers may be able to develop new treatments that are more effective and have fewer side effects than current therapies.
Conclusion
In conclusion, EPM is a small molecule that has shown promise in various fields of scientific research. Its relative ease of synthesis and availability make it accessible to researchers, and its potential applications in neuroscience, pharmacology, and medicinal chemistry make it an exciting area of study. While there are still many questions to be answered about the mechanism of action and potential uses of EPM, the future looks bright for this promising compound.
Synthesemethoden
The synthesis of EPM involves the reaction of 3-methyl-1,2-oxazol-5-amine with 3-ethylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields EPM as a white solid with a purity of over 99%. The synthesis of EPM is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the brain. EPM has been shown to bind to the NMDA receptor, a protein that plays a critical role in learning and memory. By binding to this receptor, EPM can modulate its activity and provide insight into the underlying mechanisms of brain function.
In addition to its applications in neuroscience, EPM has also shown promise in pharmacology and medicinal chemistry. EPM has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. EPM has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
(3-ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-5-4-6-14(8-10)12(15)11-7-9(2)13-16-11/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGWGPZPKMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)



![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)